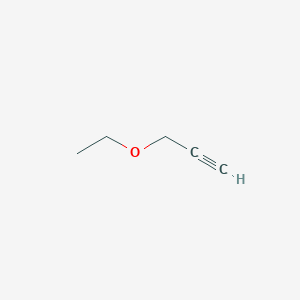

3-ethoxyprop-1-yne

Description

Contextualization within Alkyne and Ether Chemistry

The chemical behavior of 3-ethoxyprop-1-yne is defined by its two primary functional groups: the ether and the terminal alkyne. Ethers are generally characterized by their relative stability and are often used as protecting groups or inert solvents. However, the ether group in this compound influences the electronic properties and reactivity of the adjacent propargyl system.

The terminal alkyne is the more reactive center of the molecule. core.ac.uk The carbon-carbon triple bond is a hub of high electron density and possesses a weakly acidic terminal proton, making it susceptible to a variety of chemical reactions. core.ac.uk This dual functionality allows this compound to act as a bridge between classical ether chemistry and the versatile chemistry of alkynes, which is a cornerstone of modern synthetic organic chemistry. core.ac.uk

Foundational Role as a Versatile Chemical Synthon

A synthon is a conceptual building block used by chemists to plan the synthesis of a more complex molecule. This compound serves as a highly versatile three-carbon synthon. lumiprobe.comaxispharm.commolaid.com Its utility stems from the distinct reactivity of its alkyne group, which can participate in a wide array of transformations.

Key reactions involving this compound include:

Click Chemistry: The terminal alkyne is an ideal partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." google.comresearchgate.netmdpi.com This reaction allows for the efficient and specific formation of triazole rings, linking different molecular fragments together. mdpi.com

Palladium-Catalyzed Reactions: It is a substrate in various palladium-catalyzed reactions, such as the Sonogashira coupling, which forms new carbon-carbon bonds. lumiprobe.comaxispharm.com It also participates in palladium-catalyzed intermolecular cycloisomerization reactions to produce complex heterocyclic structures like pyrrolo[1,2-a]pyrazines.

Metal-Catalyzed Cycloadditions: Under gold catalysis, this compound can undergo [3+2] cycloadditions to form highly functionalized oxazoles. bham.ac.uk

Alkylation/Addition: The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile in various alkylation and addition reactions. One method for its synthesis involves the O-alkylation of propargyl alcohol with diethyl sulphate under basic conditions.

This wide range of reactivity allows for the strategic introduction of an ethoxy-propyne fragment into a target molecule, which can then be further elaborated.

Scope and Significance in Contemporary Chemical Research

The significance of this compound lies in its application as a key intermediate for creating molecules with specific functions in diverse scientific areas.

In medicinal chemistry and drug discovery , derivatives of this compound are being investigated for their biological activities. For instance, it is a key component in the synthesis of pyrrolo[1,2-a]pyrazine (B1600676) derivatives, which have shown moderate in vitro anti-inflammatory effects. Furthermore, its derivatives are used in radiopharmaceutical chemistry; for example, a fluorine-18 (B77423) labeled version, 3-(2-(2-(2-[¹⁸F]-fluoroethoxy)-ethoxy)ethoxy)prop-1-yne, is used as a synthon for labeling biomolecules for Positron Emission Tomography (PET) imaging. mdpi.com

In materials science , the ability of this compound to participate in click reactions makes it a valuable monomer or cross-linker for the synthesis of functional polymers and complex molecular systems. rsc.orgresearchgate.net Researchers have used it to create unique molecular switches and functionalized carbon cages. researchgate.netresearchgate.net Its role as a building block extends to the synthesis of various heterocyclic compounds that are important in the development of pharmaceuticals and agrochemicals.

The compound's versatility ensures its continued relevance in contemporary research, providing a reliable and adaptable tool for synthetic chemists exploring new frontiers in science. core.ac.uk

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O | chemsrc.comnih.gov |

| Molecular Weight | 84.12 g/mol | nih.gov |

| CAS Number | 628-33-1 | chemsrc.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Boiling Point | 82°C at 760 mmHg | chemsrc.com |

| Density | 0.831 g/cm³ | chemsrc.com |

| Refractive Index | 1.404 | chemsrc.com |

| LogP | 0.65610 | chemsrc.com |

| Canonical SMILES | CCOCC#C | guidechem.com |

| InChIKey | ADJMUEKUQLFLQP-UHFFFAOYSA-N | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxyprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJMUEKUQLFLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423800 | |

| Record name | 1-Ethoxy-2-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-33-1 | |

| Record name | 3-Ethoxy-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2-propyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxyprop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethoxyprop 1 Yne and Its Functionalized Analogs

Classical Preparative Routes for 3-Ethoxyprop-1-yne

A primary and straightforward method for the synthesis of this compound involves the O-alkylation of propargyl alcohol. This reaction is typically carried out under basic conditions. For instance, treating propargyl alcohol with a base like sodium hydroxide (B78521) followed by the addition of an ethylating agent such as diethyl sulphate yields the desired product. The reaction is generally performed at a low temperature, such as 0 °C, to control its exothermicity.

Another variation of this method involves the use of potassium hydroxide and an ethylating agent. uga.edu The general principle remains the same: the deprotonation of the hydroxyl group of propargyl alcohol to form an alkoxide, which then acts as a nucleophile to attack the ethylating agent.

Table 1: O-Alkylation of Propargyl Alcohol

| Base | Ethylating Agent | Temperature | Product |

|---|---|---|---|

| Sodium Hydroxide | Diethyl Sulphate | 0 °C | This compound |

Nucleophilic substitution provides an alternative route to this compound. This approach often utilizes a propargyl derivative with a good leaving group, which is then displaced by an ethoxide nucleophile. For example, propargyl bromide can react with sodium ethoxide to produce this compound. This method is a classic example of the Williamson ether synthesis.

The efficiency of the substitution can be influenced by the choice of solvent and reaction conditions. Aprotic polar solvents are often employed to enhance the nucleophilicity of the ethoxide ion.

O-Alkylation of Propargyl Alcohol

Modern and Optimized Synthetic Protocols

Propargyl halides, particularly propargyl bromide, are versatile precursors in the synthesis of this compound and its derivatives. google.com The reaction of propargyl bromide with an ethoxide source is a common strategy. lookchem.com For instance, reacting propargyl bromide with sodium ethoxide in a suitable solvent like tetrahydrofuran (B95107) (THF) can afford this compound. google.com The use of phase-transfer catalysts can sometimes be employed to facilitate the reaction between the aqueous and organic phases, improving yields and reaction rates.

Diethyl sulphate is a potent and commonly used ethylating agent for the synthesis of this compound from propargyl alcohol. The reaction is typically performed in the presence of a strong base, such as sodium hydroxide, in an aqueous solution. The propargyl alcohol is first deprotonated by the base to form the corresponding alkoxide, which then undergoes nucleophilic attack on the diethyl sulphate molecule to form the ether linkage. The reaction is carefully controlled at low temperatures to manage its reactivity.

Table 2: Alkylation of Propargyl Alcohol with Diethyl Sulphate

| Reagents | Conditions | Yield | Reference |

|---|

Propargyl Halides as Key Precursors

Preparation of Functionalized this compound Derivatives

The core structure of this compound can be modified to introduce various functional groups, leading to a diverse range of derivatives. These functionalized analogs are useful in various applications, including the synthesis of complex molecules and materials.

One approach to functionalization involves starting with a substituted propargyl alcohol. For example, using a propargyl alcohol with a substituent at the C1 position and then performing the O-alkylation with an ethyl group will yield a C1-substituted this compound derivative. bham.ac.uk

Another strategy is to modify the this compound molecule itself. The terminal alkyne proton is acidic and can be deprotonated with a strong base to form a propargylide anion. This anion can then react with various electrophiles to introduce substituents at the C1 position.

Furthermore, functional groups can be introduced into the ethyl chain. For instance, starting with a functionalized ethanol (B145695) derivative to generate the ethoxide nucleophile for reaction with a propargyl halide can lead to functionalized this compound derivatives. An example is the synthesis of 3-(2-(2-bromoethoxy)ethoxy)prop-1-yne (B2515300), which can be used as a linker in various chemical biology applications. chemicalbook.com

The synthesis of more complex derivatives, such as those containing polyethylene (B3416737) glycol (PEG) chains, has also been reported. rsc.orgnih.gov These are often prepared by reacting a propargyl halide with the corresponding functionalized alcohol in the presence of a base like sodium hydride. google.com These derivatives are particularly useful in the field of bioconjugation and drug delivery. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Propargyl alcohol |

| Diethyl sulphate |

| Sodium hydroxide |

| Potassium hydroxide |

| Propargyl bromide |

| Sodium ethoxide |

| Tetrahydrofuran |

| 3-(2-(2-bromoethoxy)ethoxy)prop-1-yne |

Synthesis of Halogenated Ethoxyprop-1-yne Derivatives (e.g., Brominated, Iodinated)

Halogenated derivatives of ethoxyprop-1-yne are valuable intermediates for cross-coupling reactions and further functionalization. The synthesis of brominated and iodinated analogs often involves multi-step procedures starting from related alkenes or the direct modification of precursors containing a leaving group.

The addition of elemental bromine to 3-ethoxyprop-1-ene in a solvent at low temperatures can produce a dibrominated intermediate. sci-hub.sedatapdf.com Subsequent base-induced elimination of hydrogen bromide can yield a brominated ethoxypropene derivative. While direct bromination of this compound is less commonly detailed, related strategies on functionalized alkynes are employed.

A more direct route to halogenated analogs involves the nucleophilic substitution of a suitable precursor. For instance, iodinated derivatives can be prepared from an alcohol-terminated ethoxypropyne analog. The synthesis of 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne involves the conversion of the corresponding alcohol to a tosylate, followed by a Finkelstein reaction with sodium iodide. A similar strategy involves reacting 3-(2-(2-hydroxyethoxy)ethoxy)prop-1-yne with potassium carbonate and 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne itself, suggesting an etherification pathway. google.com The iodine atom serves as an excellent leaving group, making these compounds useful for introducing the ethoxyprop-1-yne motif into larger molecules.

Table 1: Synthesis of Halogenated Ethoxyprop-1-yne Derivatives

| Target Compound | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Bromo-3-ethoxyprop-1-ene | 3-Ethoxyprop-1-ene | Br₂, KOH | Bromination-Elimination | |

| 3-(2-(2-Iodoethoxy)ethoxy)prop-1-yne | 3-(2-(2-hydroxyethoxy)ethoxy)prop-1-yne | K₂CO₃ | Etherification | google.com |

Synthesis of Azido-Functionalized Ethoxyprop-1-yne Derivatives

Azido-functionalized ethoxyprop-1-yne derivatives are key components in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis of these compounds typically involves the introduction of the azide (B81097) moiety via nucleophilic substitution.

A common and efficient method is the reaction of a tosylated precursor with sodium azide (NaN₃). For example, 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)prop-1-yne is synthesized by treating 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (B104242) with sodium azide in a solvent like dimethylformamide (DMF). nih.govrsc.org The reaction is often catalyzed by a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI) and may require heating to proceed to completion. nih.govuni-kiel.de Yields for this transformation are generally good, reported to be around 67%. nih.gov This strategy is versatile and has been applied to PEG chains of varying lengths to produce a library of clickable, water-soluble linkers. biochempeg.com

Table 2: Synthesis of Azido-Functionalized Ethoxyprop-1-yne Derivatives

| Target Compound | Starting Material | Key Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)prop-1-yne | 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | NaN₃, TBAI | DMF | 45 °C, overnight | 67% | nih.gov |

| 3-(2-(2-Azidoethoxy)ethoxy)prop-1-yne | 2-(2-(Prop-2-ynyloxy)ethoxy)ethyl tosylate | NaN₃, TBAI | DMF | 70 °C, 4 h | - | uni-kiel.de |

| 3-(2-(2-Azidoethoxy)ethoxy)prop-1-yne | - | - | CH₂Cl₂/CH₃OH | Purification by silica (B1680970) gel chromatography | 63% | rsc.org |

Synthesis of Fluoroethoxy-Terminated Ethoxyprop-1-yne Derivatives

The introduction of fluorine, particularly the radioactive isotope fluorine-18 (B77423) (¹⁸F), into ethoxyprop-1-yne analogs is of significant interest for developing tracers for positron emission tomography (PET). The synthesis of fluoroethoxy-terminated derivatives is typically achieved through nucleophilic fluorination of a precursor bearing a suitable leaving group.

The most common precursor is a tosylated oligoethylene glycol chain attached to a propargyl ether. For instance, the radiosynthesis of 3-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)prop-1-yne ([¹⁸F]-PEG₃) starts with the corresponding tosylate precursor, 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. nih.govmdpi.comnih.gov This precursor is reacted with [¹⁸F]fluoride, which is typically activated by a phase-transfer catalyst system like Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in an aprotic solvent such as acetonitrile (B52724) or DMSO. nih.govacs.org The reaction is often performed in an automated synthesizer at elevated temperatures (e.g., 110 °C) and yields the desired ¹⁸F-labeled product in high radiochemical yield, with reported decay-corrected yields around 57%. nih.govacs.org The non-radioactive ("cold") standard can be synthesized using similar chemistry with a stable fluoride (B91410) source. nih.gov

Table 3: Synthesis of Fluoroethoxy-Terminated Ethoxyprop-1-yne Derivatives

| Target Compound | Precursor | Fluoride Source | Catalyst/Base | Solvent | Conditions | Yield (Decay-Corrected) | Reference |

|---|---|---|---|---|---|---|---|

| 3-(2-(2-(2-[¹⁸F]Fluoroethoxy)ethoxy)ethoxy)prop-1-yne | 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | Na[¹⁸F]F | Kryptofix 2.2.2, K₂CO₃ | DMSO | 110 °C, 15 min | 57% | nih.govacs.org |

| 3-(2-(2-(2-Fluoroethoxy)ethoxy)ethoxy)prop-1-yne | 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol | N,N-Diaminosulfur trifluoride | - | Dichloromethane | 0 °C to RT | 40% | nih.gov |

Synthesis of Thioether-Functionalized Ethoxyprop-1-yne Derivatives

Thioether-functionalized ethoxyprop-1-ynes are less commonly reported but offer unique reactivity for applications such as Michael additions or selective metal binding. The synthesis can be approached by introducing a thiol or thioacetate (B1230152) group onto the ethoxyprop-1-yne backbone.

One effective method for this transformation is the Mitsunobu reaction. This reaction allows for the conversion of an alcohol to a thioacetate under mild conditions. For example, the synthesis of 3-(2-(Acetylthio)ethoxy)prop-1-yne was achieved by treating 2-(prop-2-yn-1-yloxy)ethan-1-ol with triphenylphosphine (B44618) (Ph₃P), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and thioacetic acid (AcSH) in an anhydrous solvent like tetrahydrofuran (THF). uga.edu The resulting thioacetate can serve as a stable precursor to the free thiol, which can be unmasked under basic conditions and subsequently alkylated to form a variety of thioether derivatives.

Table 4: Synthesis of Thioether-Functionalized Ethoxyprop-1-yne Derivatives

| Target Compound | Starting Material | Key Reagents | Reaction Type | Solvent | Reference |

|---|---|---|---|---|---|

| 3-(2-(Acetylthio)ethoxy)prop-1-yne | 2-(Prop-2-yn-1-yloxy)ethan-1-ol | Ph₃P, DIAD, AcSH | Mitsunobu Reaction | Anhydrous THF | uga.edu |

Preparation of Poly(ethylene glycol)-Appended Ethoxyprop-1-yne Analogs

Appending poly(ethylene glycol) (PEG) chains to the this compound core is a common strategy to enhance aqueous solubility and provide biocompatible linkers for bioconjugation. The syntheses of many of the previously discussed functionalized derivatives already incorporate PEG chains of various lengths.

A primary method for preparing these analogs is the Williamson ether synthesis. This involves the alkylation of a PEG-alcohol with propargyl bromide in the presence of a strong base. For example, triethylene glycol can be reacted with propargyl bromide using potassium hydroxide to yield 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethanol. nih.gov Similarly, larger polyethylene glycol monomethyl ethers can be deprotonated with sodium hydride (NaH) and subsequently reacted with propargyl bromide to afford the corresponding PEG-alkyne. doi.org

Once the PEG-appended alkyne is synthesized, the terminal hydroxyl group can be converted into other functionalities as described in the preceding sections. This includes conversion to a tosylate followed by substitution to introduce azido, fluoro, or iodo groups, creating a wide array of bifunctional linkers. google.comnih.govacs.org

Table 5: Preparation of Poly(ethylene glycol)-Appended Ethoxyprop-1-yne Analogs

| Target Compound | Starting Material | Key Reagents | Base | Reaction Type | Reference |

|---|---|---|---|---|---|

| 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol | Triethylene glycol | Propargyl bromide | KOH | Williamson Ether Synthesis | nih.gov |

| 3-(Polyethylene glycol monomethyl ether)-prop-1-yne | Polyethylene glycol monomethyl ether | Propargyl bromide | NaH | Williamson Ether Synthesis | doi.org |

| 3-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)prop-1-yne | 2-(2-(2-Azidoethoxy)ethoxy)ethanol | Propargyl bromide | NaH | Williamson Ether Synthesis | googleapis.com |

| 3-(2-(2-Iodoethoxy)ethoxy)prop-1-yne | 3-(2-(2-Hydroxyethoxy)ethoxy)prop-1-yne | - | K₂CO₃ | Etherification/Substitution | google.com |

Compound Index

Reactivity Profiles and Mechanistic Investigations of 3 Ethoxyprop 1 Yne

Alkynylation and Carbon-Carbon Bond Forming Reactions

The terminal alkyne moiety of 3-ethoxyprop-1-yne is readily functionalized through several catalytic processes, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orglibretexts.org This reaction typically utilizes a palladium catalyst and often a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The traditional Sonogashira reaction involves a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), which acts as a co-catalyst. nih.gov The reaction mechanism is thought to involve the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium(II) complex. nih.gov In the context of this compound, it can be coupled with various aryl or vinyl halides. For instance, the reaction of this compound with 3-iodoselenophenes has been demonstrated using a PdCl2(PPh3)2 catalyst and CuI in DMF at room temperature. core.ac.uk Similarly, the coupling of this compound with cis-dichloroethylene has been achieved using a Pd-EnCat™ TPP30 catalyst and CuI in toluene (B28343) under inert conditions. durham.ac.uk This reaction yielded (Z)-1-chloro-5,5-diethoxypent-1-en-3-yne. durham.ac.uk

Table 1: Examples of Copper-Assisted Sonogashira Coupling with this compound

| Aryl/Vinyl Halide | Catalyst | Co-catalyst | Base | Solvent | Product | Yield | Reference |

| 3-Iodoselenophene | PdCl2(PPh3)2 | CuI | Et3N | DMF | 3-((3-Ethoxyprop-1-yn-1-yl)selanyl)thiophene | N/A | core.ac.uk |

| cis-Dichloroethylene | Pd-EnCat™ TPP30 | CuI | DBU | Toluene | (Z)-1-Chloro-5,5-diethoxypent-1-en-3-yne | 89% | durham.ac.uk |

This table is based on available data and may not be exhaustive.

To circumvent issues associated with the use of copper, such as the formation of homocoupled diyne byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. durham.ac.uk These methods often employ specialized ligands to enhance the activity of the palladium catalyst. core.ac.uk For example, the coupling of 3-chlorothiophene (B103000) with terminal alkynes has been successfully performed using a palladium catalyst with a "Buchwald-type" ligand in the absence of copper. core.ac.uk While a specific example with this compound is not detailed, the general methodology is applicable. core.ac.uk Research has shown that a variety of aryl bromides and iodides can be coupled with terminal alkynes using a recyclable encapsulated palladium catalyst (Pd-EnCat™ TPP30) under copper-free and microwave-assisted conditions. durham.ac.uk

Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates. durham.ac.uk In the context of the Sonogashira coupling, microwave assistance can significantly reduce reaction times. durham.ac.ukrsc.org A rapid microwave-assisted Sonogashira cross-coupling of aryl iodides and bromides with terminal alkynes, including those with diverse functionalities, has been reported using Pd-EnCat™ TPP30. durham.ac.uk This method can be performed under copper-free conditions. durham.ac.uk For instance, the reaction of cis-dichloroethylene with 3,3-diethoxyprop-1-yne was carried out under microwave irradiation at 100 °C for 10 minutes to produce the corresponding enyne in high yield. durham.ac.uk

Table 2: Microwave-Assisted Sonogashira Coupling of Dihaloethylenes with 3,3-Diethoxyprop-1-yne

| Dihaloethylene | Catalyst | Co-catalyst | Base | Solvent | Temperature | Time | Product | Yield | Reference |

| cis-Dichloroethylene | Pd-EnCat™ TPP30 | CuI | DBU | Toluene | 100 °C | 10 min | (Z)-1-Chloro-5,5-diethoxypent-1-en-3-yne | 89% | durham.ac.uk |

This table is based on a representative example and illustrates the efficiency of microwave-assisted protocols.

Copper-Free Sonogashira Methodologies

Formation of Enynes and Diynes

This compound is a valuable precursor for the synthesis of enynes and diynes, which are important structural motifs in many natural products and functional materials. durham.ac.ukmagtech.com.cn

Enynes can be synthesized via the Sonogashira coupling of this compound with vinyl halides. durham.ac.ukorganic-chemistry.org As detailed in the previous sections, both copper-assisted and copper-free methods, often enhanced by microwave irradiation, are effective for this transformation. durham.ac.uk

The formation of diynes from terminal alkynes can be achieved through oxidative homocoupling reactions, such as the Glaser or Hay couplings, which typically employ a copper salt and an oxidant. mdpi.com While direct homocoupling of this compound is plausible, a related compound, 3,3,4,4-tetraethoxybut-1-yne, has been shown to dimerize to form 1,1,2,2,7,7,8,8-octaethoxyocta-3,5-diyne in the presence of a copper salt. mdpi.com Unsymmetrical diynes can be synthesized via the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. organic-chemistry.org

Intermolecular Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond of this compound is susceptible to attack by various nucleophiles and electrophiles, leading to a range of addition products. Gold catalysts, in particular, are known for their ability to activate alkynes towards nucleophilic attack. bham.ac.uk This "alkynophilicity" of gold allows for a variety of transformations. bham.ac.uk For example, gold-catalyzed intermolecular oxidation reactions of ynamides and ynol ethers have been reported. bham.ac.uk Furthermore, the alkyne can participate in cycloaddition reactions. While specific examples detailing intermolecular additions to this compound are not extensively documented in the provided context, the general reactivity patterns of alkynes suggest its capability to undergo such transformations. The chloromethoxy group in the related compound 3-(chloromethoxy)prop-1-yne (B3383254) can be displaced by nucleophiles, and the triple bond can participate in addition reactions.

Click Chemistry Engagements

This compound is a versatile reagent in click chemistry, a set of biocompatible reactions known for their high yields and specificity. Its terminal alkyne group is the key to its participation in these reactions, most notably in cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and this compound is an excellent substrate for this reaction. This reaction involves the coupling of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate, facilitates the formation of a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. nih.govmdpi.com The reaction is highly efficient and can be carried out under mild conditions, including at room temperature and in various solvents, even in aqueous environments. google.comrug.nl

The reaction's success is attributed to the significant rate acceleration provided by the copper(I) catalyst, which can be up to 10⁷ times faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. rug.nl This high reactivity and selectivity make the CuAAC a powerful tool for creating complex molecules from simpler building blocks.

Formation of 1,2,3-Triazole Ring Systems

The primary product of the CuAAC reaction between this compound and an azide is a stable, five-membered heterocyclic ring known as a 1,2,3-triazole. mdpi.comresearchgate.net This triazole ring serves as a robust and chemically inert linker, connecting the ethoxypropyl group from the alkyne to the organic moiety from the azide. The formation of this triazole is essentially irreversible and yields the 1,4-disubstituted regioisomer exclusively. mdpi.com

The versatility of this reaction allows for the synthesis of a wide array of 1,2,3-triazole derivatives. For instance, reacting this compound with azido-functionalized molecules can lead to the creation of more complex structures, including those with potential applications in materials science and medicinal chemistry. ias.ac.in The introduction of polar alkoxy groups, such as the ethoxy group in this compound, can also influence the properties of the resulting triazole-containing compounds, sometimes imparting liquid crystalline properties. ias.ac.in

Bioorthogonal Ligation Strategies

The CuAAC reaction involving this compound is a prime example of a bioorthogonal ligation strategy. google.com "Bioorthogonal" refers to a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. google.com The high chemoselectivity of the azide and alkyne functional groups ensures that they react only with each other, even in the complex environment of a cell. google.com

This property has made the CuAAC with alkynes like this compound invaluable for applications in chemical biology. It has been used for the covalent modification of macromolecules such as proteins, DNA, and carbohydrates, as well as for labeling viruses and bacterial surfaces. google.com For example, a protein can be functionalized with an azide group and then selectively ligated to a molecule containing the this compound moiety. This enables the attachment of probes for imaging or therapeutic agents to specific biological targets.

Transformations Involving the Ether and Alkynyl Moieties

Beyond its role in click chemistry, this compound can undergo a variety of chemical transformations at its ether linkage and alkynyl group, allowing for further functionalization and the synthesis of diverse chemical structures.

Nucleophilic Reactivity at the Ethoxy Linkage

While the ether linkage in this compound is generally stable, it can be cleaved under certain conditions. Nucleophilic attack on the carbon atom adjacent to the oxygen can lead to the displacement of the ethoxy group. However, this reactivity is less pronounced compared to other functional groups and typically requires harsh reaction conditions.

More commonly, the reactivity of the broader class of alkoxy-substituted alkynes involves the ether as a directing or stabilizing group in more complex transformations. For instance, the synthesis of 3-tert-butoxy-3-ethoxyprop-1-yne involves the reaction of ethyl vinyl ether with dibromocarbene and potassium tert-butoxide, where the ethoxy group is part of the starting material that is transformed into the final product. thieme-connect.de

Electrophilic Additions to the Alkyne

The carbon-carbon triple bond of this compound is susceptible to electrophilic addition reactions. Similar to other alkynes, it can react with electrophiles such as hydrogen halides (HX) and halogens (X₂). libretexts.org

In the presence of an electrophile, the π electrons of the alkyne's triple bond act as a nucleophile, attacking the electrophile and forming a vinyl carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the triple bond that has the greater number of hydrogen atoms.

For example, the addition of a hydrogen halide (like HBr or HCl) would be expected to yield a vinyl halide. The halogenation of alkynes with reagents like bromine (Br₂) typically leads to the formation of a dibromoalkene. libretexts.org The reaction proceeds through a cyclic bromonium ion intermediate, followed by attack of a bromide ion.

It is important to note that the presence of the ether oxygen can influence the reactivity and regioselectivity of these electrophilic additions through electronic effects.

Elimination Reactions

The scientific literature does not extensively detail elimination reactions where this compound is the starting material. This is likely due to the absence of a suitable leaving group on the ethyl moiety and the general stability of the propargyl ether structure under typical elimination conditions.

However, the synthesis of acetylenic ethers, including this compound, frequently involves elimination steps. For instance, acetylenic ethers can be prepared by the elimination of hydrogen halides from β-halogenated α,β-unsaturated ethers. researchgate.net This process typically involves heating with a strong base like potassium hydroxide (B78521). researchgate.net Similarly, the dehydrohalogenation of precursors such as 1,2-dibromo-3-ethoxypropane using a base is a known route to form the alkyne. In the synthesis of certain radiolabeled 18F-alkyne building blocks, elimination reactions are noted as potential side-reactions that can be suppressed by using alkyne precursors with longer carbon chains. mdpi.com These examples highlight the role of elimination in the formation of the C≡C triple bond found in this compound, rather than its subsequent decomposition.

Oxidation Pathways

The alkyne and ether functionalities in this compound allow for several oxidation pathways. Like other ethers, it is susceptible to the formation of explosive peroxides upon prolonged exposure to air. nih.gov Beyond this autoxidation, targeted oxidation of the alkyne moiety has been achieved using various methods, with metal-catalyzed processes being particularly well-documented.

Gold-catalyzed oxidation of propargylic ethers represents a significant pathway for synthesizing valuable α,β-unsaturated ketones. nih.gov These reactions typically employ a gold catalyst and an N-oxide oxidant, such as pyridine (B92270) N-oxide. nih.govbham.ac.uk The reaction proceeds through the formation of an α-oxo gold carbene intermediate. nih.govbham.ac.uk For propargylic ethers, this process can be highly regioselective, leading to the formation of β-alkoxy-α,β-unsaturated ketones. nih.gov The reaction tolerates a variety of functional groups and can be performed under mild conditions. nih.gov A related gold-catalyzed oxidative cyclization of propargyl aryl ethers yields chroman-3-ones, important heterocyclic scaffolds in medicinal chemistry. nih.gov

Another explored method is the electrochemical oxidation of related propargyl alcohols, which provides a metal-free route to unique dioxo-orthoester derivatives. rsc.org While this specific reaction has been demonstrated on secondary propargyl alcohols, it highlights the potential for electrochemical methods in oxidizing the propargylic system. rsc.org More conventional oxidation of the terminal alkyne group in similar compounds using strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of carboxylic acids.

Table 1: Oxidation Reactions of Propargylic Ethers and Related Compounds

| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|---|

| Gold-Catalyzed Oxidation | Propargylic Ethers | LAuNTf₂ / 8-methylquinoline-N-oxide | β-Alkoxy-α,β-unsaturated ketones | nih.gov |

| Gold-Catalyzed Oxidative Cyclization | Propargyl Aryl Ethers | Me₄ᵗBuXPhosAuNTf₂ / Pyridine N-oxide | Chroman-3-ones | nih.gov |

| Electrochemical Oxidation | Secondary Propargyl Alcohols | Metal-free electrolysis | Dioxo-orthoesters | rsc.org |

| Classical Oxidation | Propargyl Ethers | Potassium Permanganate | Carboxylic Acids |

Cyclization and Cycloisomerization Reactions

The carbon-carbon triple bond in this compound is an active participant in various cyclization reactions, enabling the construction of complex carbocyclic and heterocyclic frameworks.

Palladium-Catalyzed Intermolecular Cycloisomerization

Palladium catalysis offers a powerful tool for the synthesis of heterocyclic compounds from simple alkynes. core.ac.uk A notable example involves the palladium-catalyzed intermolecular cycloisomerization of this compound with 2-bromo-5-methoxypyrazine (B117211) to produce functionalized pyrrolo[1,2-a]pyrazines. These heterocyclic products have been investigated for their potential anti-inflammatory activity.

The reaction is proposed to proceed via a cascade involving Sonogashira coupling followed by an intramolecular cyclization. This efficient protocol operates under mild conditions and demonstrates a tolerance for a range of functional groups.

Table 2: Palladium-Catalyzed Synthesis of Pyrrolo[1,2-a]pyrazine (B1600676) Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref |

|---|---|---|---|---|

| 2-Bromo-5-methoxypyrazine | This compound | Pd(PPh₃)₂Cl₂, CuI, TEA | 7-methoxy-2-(ethoxymethyl)pyrrolo[1,2-a]pyrazine |

Diels-Alder Reactions with Related Alkyne Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org Alkynes can serve as dienophiles, reacting with dienes to yield cyclohexadiene derivatives. chim.it The reactivity in these reactions is governed by the electronic properties of the reactants. Normal-electron-demand Diels-Alder reactions are typically accelerated when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. uhcl.edu

This compound contains an electron-donating ethoxy group, which is expected to decrease its reactivity as a dienophile in normal-electron-demand Diels-Alder reactions. While specific examples featuring this compound are not prominent in the surveyed literature, the reactivity of closely related alkoxyalkynes provides valuable insight. For instance, the regioisomeric compound 1-ethoxyprop-1-yne (B78083) has been used in hetero-Diels-Alder reactions. researchgate.netresearchgate.net In studies involving other complex alkynones, ethoxy substituents were found to exert a steric influence on the reaction's outcome. uib.no These findings suggest that while this compound may not be a highly reactive dienophile under standard conditions, its participation in specialized or inverse-electron-demand Diels-Alder reactions, or reactions catalyzed by Lewis acids, remains a possibility for synthetic exploration. wikipedia.org

Catalytic Systems in 3 Ethoxyprop 1 Yne Transformations

Palladium Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 3-ethoxyprop-1-yne, palladium catalysts are instrumental in mediating cross-coupling and cyclization reactions. core.ac.uk

Homogeneous Palladium Catalysts

Homogeneous palladium catalysts, where the catalyst is in the same phase as the reactants, are widely employed for transformations involving this compound. A notable application is in the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides. core.ac.ukdurham.ac.uk For instance, the synthesis of 3-alkynylselenophenes has been achieved by reacting 3-iodoselenophenes with this compound using a PdCl2(PPh3)2 catalyst in the presence of a copper co-catalyst. core.ac.uk

Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) have been utilized in cascade reactions. academie-sciences.fr For example, a 5-exo-dig cyclocarbopalladation/C-H activation cascade has been explored using Pd(PPh3)4 in the presence of a base like cesium carbonate. academie-sciences.fr These catalysts are also crucial in intermolecular cycloisomerization strategies. The reaction of 2-bromo-5-methoxypyrazine (B117211) with this compound, catalyzed by palladium, leads to the formation of pyrrolo[1,2-a]pyrazine (B1600676) derivatives.

The choice of the palladium source and ligands is critical for the success of these reactions. Catalysts such as bis(triphenylphosphine)palladium(II) dichloride and Pd(OAc)2 are also used, often in combination with specific ligands to optimize reactivity and selectivity. academie-sciences.frgoogle.com

Heterogeneous and Supported Palladium Catalysts (e.g., Pd-EnCatTM)

To address challenges associated with catalyst recovery and reuse, heterogeneous and supported palladium catalysts have been developed. Pd-EnCatTM TPP30 is a microencapsulated palladium catalyst that has proven effective in Sonogashira cross-coupling reactions. durham.ac.uk This catalyst facilitates the rapid, microwave-assisted coupling of aryl iodides and bromides with terminal alkynes, including those derived from this compound. durham.ac.uk

A key advantage of Pd-EnCatTM TPP30 is its ability to be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity. durham.ac.uk This is particularly beneficial for large-scale synthesis and for creating more sustainable chemical processes. durham.ac.uk The catalyst has been successfully used in the synthesis of highly functionalized aryl- and alkenyl-substituted acetylenes. durham.ac.uk For example, the reaction of cis-dichloroethylene with 3,3-diethoxyprop-1-yne using Pd-EnCatTM TPP30 and a copper(I) iodide co-catalyst under microwave irradiation yields the corresponding enyne product. durham.ac.uk

The following table summarizes a representative Sonogashira coupling reaction using Pd-EnCatTM TPP30:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temperature | Time | Product |

| cis-dichloroethylene | 3,3-diethoxyprop-1-yne | Pd-EnCatTM TPP30 | CuI | DBU | Toluene (B28343) | 100 °C | 10 min | (E)-1-chloro-5,5-diethoxy-pent-1-en-3-yne |

Table based on data from a representative procedure for the preparation of enynes using Pd-EnCatTM TPP30. durham.ac.uk

Ligand Design and Optimization in Palladium-Catalyzed Processes

The design and optimization of ligands are crucial for controlling the reactivity and selectivity of palladium-catalyzed reactions involving this compound. academie-sciences.fr The choice of ligand can influence the catalyst's stability, solubility, and the electronic and steric environment around the metal center, thereby affecting the reaction outcome.

In Sonogashira couplings, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) are commonly used. core.ac.ukacademie-sciences.fr The combination of PdCl2(MeCN)2 with electron-rich phosphine ligands, such as the "Buchwald-type" ligand 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, has enabled copper-free Sonogashira couplings of challenging substrates. core.ac.uk

For cascade reactions, a screening of different ligands, including XPhos, dppp, PPh3, and P(OPh)3, has been shown to be essential for optimizing the yield of the desired polycyclic products. academie-sciences.fr In some cases, the combination of Pd(OAc)2 with P(OPh)3 was found to be superior to other ligand/palladium source combinations. academie-sciences.fr The optimization process often involves a systematic evaluation of various parameters, including the ligand, palladium source, solvent, base, and temperature, to achieve the desired transformation efficiently. academie-sciences.fr

Copper Catalysis

Copper catalysis plays a significant role in the transformations of this compound, particularly in cycloaddition reactions and as a co-catalyst in cross-coupling reactions. mdpi.com

Copper(I) Salts in Cycloaddition Reactions

Copper(I) salts are highly effective catalysts for the Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes, a reaction commonly known as "click chemistry". google.commdpi.com This reaction is a powerful tool for bioconjugation and materials science due to its high efficiency, specificity, and mild reaction conditions. acs.org

In the context of this compound derivatives, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to synthesize 1,2,3-triazoles. For example, a derivative of this compound, 3-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)prop-1-yne, undergoes CuAAC with an azide-functionalized folic acid derivative to produce a radiolabeled folate for PET imaging. nih.gov Similarly, 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)prop-1-yne can be prepared and used in click reactions. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. acs.org

The following table outlines a typical CuAAC reaction:

| Alkyne | Azide (B81097) | Catalyst System | Solvent | Temperature | Product |

| 3-(2-(2-(2-[18F]-Fluoroethoxy)ethoxy)ethoxy)prop-1-yne | Azido-functionalized molecule | Cu(II)SO4 / Sodium Ascorbate | Water/DMSO | 40 °C | 1,4-disubstituted 1,2,3-triazole |

Table based on a representative procedure for 18F-labeling via CuAAC. acs.org

Role of Copper Co-catalysts in Cross-Coupling

In many palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, copper(I) salts, most commonly copper(I) iodide (CuI), are used as co-catalysts. core.ac.ukdurham.ac.ukmdpi.com The role of the copper co-catalyst is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) species in the catalytic cycle. mdpi.com

The use of a copper co-catalyst often allows the reaction to proceed under milder conditions and with lower palladium loadings. For instance, the synthesis of 3-alkynylselenophenes from 3-iodoselenophenes and this compound utilizes a PdCl2(PPh3)2/CuI catalytic system. core.ac.uk Similarly, the heterogeneous Pd-EnCatTM TPP30 catalyst is often used in conjunction with CuI for the efficient synthesis of enynes. durham.ac.uk However, it is worth noting that the presence of copper can sometimes lead to the undesirable side reaction of oxidative homocoupling of the alkyne (Glaser coupling). durham.ac.ukmdpi.com This has led to the development of copper-free Sonogashira protocols in some cases. core.ac.uk

Gold Catalysis in Alkyne Activation

Homogeneous gold catalysis has emerged as a powerful tool for the electrophilic activation of alkynes. nih.gov Gold(I) complexes, in particular, are highly effective due to their strong affinity for π-systems (alkynophilicity), which they activate towards nucleophilic attack. nih.gov This activation is selective for alkynes even in the presence of other functional groups like alkenes. nih.gov

Gold catalysts are proficient in mediating intermolecular atom transfer reactions with heteroatom-substituted alkynes like this compound. These processes typically involve the formation of highly reactive α-oxo or α-imido gold carbene intermediates, which then undergo further transformations. bham.ac.uk

One significant application is the intermolecular oxidation of ynol ethers using pyridine (B92270) N-oxides as the oxygen transfer agent. Under mild gold catalysis, this reaction proceeds regioselectively to generate an α-oxo gold carbenoid intermediate. This intermediate rapidly undergoes a 1,2-insertion reaction to yield vinylogous carbimates. bham.ac.uk

Another key transformation is the [3+2] cyclization that occurs when ynol ethers react with N-imido pyridonium ylides. This reaction, promoted by gold catalysts, involves a nitrene transfer process followed by a cycloisomerization step. The key intermediate is an α-imido gold carbene, which ultimately leads to the formation of highly functionalized trisubstituted oxazoles. bham.ac.uk The mild conditions of gold catalysis ensure compatibility with a wide array of functional groups. bham.ac.uk

Table 1: Gold-Catalyzed Intermolecular Atom Transfer Reactions of Ynol Ethers

| Reaction Type | Atom/Group Transfer Agent | Key Gold Intermediate | Final Product Class | Source |

|---|---|---|---|---|

| Intermolecular Oxidation | Pyridine N-Oxide | α-Oxo Gold Carbene | Vinylogous Carbimates / α,β-Unsaturated Esters | bham.ac.uk |

| [3+2] Cyclization | N-Imido Pyridonium Ylide | α-Imido Gold Carbene | Trisubstituted Oxazoles | bham.ac.uk |

The activation of an alkyne by a cationic gold(I) catalyst, represented as [AuL]⁺, typically begins with the formation of an η²-alkyne-gold complex. nih.gov This coordination renders the alkyne π-system highly electrophilic and susceptible to nucleophilic attack. The subsequent attack by a nucleophile generally occurs in a trans fashion, leading to a vinyl-gold intermediate. nih.gov

In the context of this compound and other ynol ethers, the reaction pathways can lead to several distinct reactive intermediates. bham.ac.uk The formation of gold-stabilized carbene intermediates is a common feature. bham.ac.uk For instance, in oxidation reactions, an α-oxo gold carbene is formed, while reactions with nitrogen sources can produce α-imido gold carbenes. bham.ac.uk These carbene-like species are pivotal, as their subsequent reactivity, such as insertion or cyclization reactions, dictates the final product structure. bham.ac.uk

Furthermore, computational and experimental studies have revealed the multifaceted role of the gold catalyst, which can sequentially coordinate to both the alkyne's π-system and the lone pairs of oxygen atoms within the substrate. nih.gov This dual activation role is crucial in complex cascade reactions and rearrangements. nih.gov In some transformations, intermediates such as gold vinylidenes or cyclopropyl (B3062369) gold-carbenes can also be generated, highlighting the diverse mechanistic possibilities available through gold catalysis. bham.ac.ukencyclopedia.pub

Intermolecular Atom Transfer Reactions

Boron Trifluoride Catalysis in Addition Reactions

Boron trifluoride (BF₃), often used as its diethyl etherate complex (BF₃·Et₂O), is a potent Lewis acid that catalyzes a variety of organic reactions, including additions to alkynes. researchgate.netheyigasglobal.com It functions by activating electrophiles or by coordinating to heteroatoms, thereby promoting nucleophilic attack. heyigasglobal.com

A notable application involving this compound is the BF₃-catalyzed addition of a ketone. Specifically, the reaction of this compound with methyl isopropyl ketone in the presence of boron trifluoride yields ethyl 2,3,4-trimethylpent-2-enoate. researchgate.netresearchgate.net This transformation showcases the ability of BF₃ to facilitate carbon-carbon bond formation by activating the carbonyl group of the ketone for nucleophilic attack by the alkyne.

BF₃ has also been explored as a potential catalyst for rearrangements where a non-alkynophilic Lewis acid is desired, presenting an alternative to gold catalysts for specific transformations. nih.gov

Table 2: Boron Trifluoride-Catalyzed Addition to this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Source |

|---|---|---|---|---|

| This compound | Methyl isopropyl ketone | Boron Trifluoride (BF₃) | Ethyl 2,3,4-trimethylpent-2-enoate | researchgate.netresearchgate.net |

Other Transition Metal Catalysis for this compound Transformations

Beyond gold, a variety of other transition metals are employed to catalyze reactions of terminal alkynes, and these methodologies are applicable to this compound. These catalytic systems enable important synthetic operations like cross-coupling, cycloaddition, and cycloisomerization reactions.

Palladium/Copper Catalysis: The Sonogashira coupling, a cornerstone of C-C bond formation, utilizes a dual catalytic system of palladium and copper to couple terminal alkynes with aryl or vinyl halides. This reaction is highly relevant for functionalizing the terminal position of this compound.

Copper Catalysis: The Glaser-Hay coupling, which uses a copper catalyst such as copper(I) chloride, facilitates the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.

Iron Catalysis: Iron-mediated cycloaddition reactions represent another avenue for elaborating alkyne structures. For example, (1-alkynyl)iron complexes can undergo formal [2+2] cycloadditions with imines, ultimately leading to the synthesis of cinnamamides. researchgate.net Transition metal-mediated cycloadditions are a powerful general strategy for constructing five- and six-membered carbocycles and heterocycles. researchgate.net

Silver Catalysis: Silver catalysts, such as silver triflate, have been shown to catalyze tandem heterocyclization/alkynylation reactions in related systems, suggesting their potential utility in transformations of this compound derivatives. ntu.edu.sg

Table 3: Other Transition Metal Catalysis Applications for Terminal Alkynes

| Catalytic Metal(s) | Named Reaction/Process | Reaction Type | Potential Product from this compound | Source |

|---|---|---|---|---|

| Palladium/Copper | Sonogashira Coupling | Cross-Coupling | Aryl/Vinyl-substituted this compound | |

| Copper | Glaser-Hay Coupling | Homocoupling | 1,6-Diethoxyhexa-2,4-diyne | |

| Iron | Cycloaddition | [2+2] or [2+2+1] Cycloaddition | Complex heterocycles and carbocycles | researchgate.net |

| Silver | Heterocyclization/Alkynylation | Tandem Cyclization | Substituted heterocycles (e.g., indoles) | ntu.edu.sg |

Advanced Applications of 3 Ethoxyprop 1 Yne As a Chemical Building Block

Synthesis of Complex Organic Molecules

3-Ethoxyprop-1-yne is a versatile and valuable building block in organic synthesis due to the reactivity of its terminal alkyne group. This functionality allows it to participate in a wide array of chemical transformations, including carbon-carbon bond-forming reactions, cycloadditions, and metal-catalyzed couplings. Its ethoxy group can also influence the solubility and electronic properties of intermediates and final products, making it a strategic choice for the construction of complex molecular architectures.

Pharmaceutical and Medicinal Chemistry Scaffolds

In the fields of pharmaceutical and medicinal chemistry, the structural motifs derived from this compound are instrumental in developing novel therapeutic agents and diagnostic tools. The alkyne handle is particularly suited for modern ligation chemistries, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which enables the efficient and specific connection of molecular fragments. This has led to its incorporation into a diverse range of biologically active scaffolds.

Acyclic nucleoside analogs are a critical class of antiviral and anticancer agents. nih.gov The synthesis of novel α-branched acyclic nucleosides, which are derivatives branched at the hemiaminal ether carbon atom, has been explored using this compound derivatives. researchgate.net An efficient, three-component reaction has been developed for the alkylation of purine (B94841) nucleobases. nih.gov

In one specific application, 6-chloro-2-fluoropurine (B161030) was reacted with 3,3-diethoxyprop-1-yne, an acetal (B89532) form of this compound, in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.com This reaction, conducted in acetonitrile (B52724) at room temperature, yielded the target N-9 alkylated acyclonucleoside, 6-chloro-9-(1-ethoxyprop-2-yn-1-yl)-2-fluoro-9H-purine, in a 36% yield. mdpi.com This method demonstrates the utility of ethoxypropyne derivatives in creating branched acyclic nucleosides, which are of significant interest for biological evaluation. nih.govresearchgate.net

Table 1: Synthesis of an α-Branched Acyclic Nucleoside Analog

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield |

| 6-Chloro-2-fluoropurine | 3,3-Diethoxyprop-1-yne | TMSOTf / Acetonitrile | 6-Chloro-9-(1-ethoxyprop-2-yn-1-yl)-2-fluoro-9H-purine | 36% mdpi.com |

Pyrrolo[1,2-a]pyrazines are nitrogen-containing heterocyclic scaffolds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and neuroleptic properties. A straightforward and efficient methodology for synthesizing these derivatives involves a Palladium-catalyzed intermolecular cycloisomerization strategy, where this compound serves as a key building block.

The synthesis involves the reaction of 2-bromo-5-methoxypyrazine (B117211) with this compound in the presence of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) iodide (CuI) co-catalyst. This reaction proceeds under mild conditions and demonstrates a tolerance for various functional groups. The resulting pyrrolo[1,2-a]pyrazine (B1600676) derivative (compound 3c in the study) was evaluated for its in-vitro anti-inflammatory effects and showed moderate activity, with an inhibition of 59% against Interleukin-6 (IL-6) at a concentration of 50 µM. This highlights the potential of using this compound to rapidly generate structurally diverse and biologically active heterocyclic compounds.

Table 2: Anti-inflammatory Activity of a Synthesized Pyrrolo[1,2-a]pyrazine Derivative

| Compound | Starting Alkyne | Biological Target | Activity (at 50 µM) |

| 1-Ethoxy-7-methoxy-4-methylpyrrolo[1,2-a]pyrazine | This compound | IL-6 Inhibition | 59% |

Ferrocene (B1249389) is a robust and redox-active building block that is increasingly used in the design of molecular systems with tunable electronic and optical properties. researchgate.net A redox-driven fluorescent "off-on" molecular switch has been developed based on a 1,1′-unsymmetrically substituted ferrocenyl coumarin (B35378) system, where this compound is a key component in the synthesis. researchgate.net

The synthesis utilizes a "click reaction" between 1,1′-bis(azidomethyl)ferrocene and ferrocene this compound. researchgate.net This initial step is followed by a further reaction with 7-(prop-2-yn-1-yloxy)coumarin to afford the final molecular switch. researchgate.net The function of this switch is based on the photoinduced electron transfer (PET) process. In its native state, the ferrocene moiety quenches the fluorescence of the coumarin unit ("off" state). Upon chemical oxidation of the ferrocene to a ferrocenium (B1229745) cation, the PET process is inhibited, resulting in a high fluorescence output ("on" state). researchgate.net This work demonstrates the application of this compound in constructing sophisticated, functional organometallic systems for molecular electronics and sensing. researchgate.net

The folate receptor is a well-established target for tumor imaging, as it is often overexpressed on the surface of cancer cells. nih.govnih.gov Positron Emission Tomography (PET) is a powerful imaging technique that requires radiolabeled probes. This compound derivatives have been integral to the synthesis of novel ¹⁸F-labeled folate conjugates for PET imaging. nih.govnih.gov

In the development of a new ¹⁸F-folate, a non-radioactive reference compound was synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction involved coupling an azido-functionalized folic acid precursor with an alkyne-bearing linker, specifically 3-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)prop-1-yne. nih.govnih.govuni-mainz.de The ethoxy chains in this linker were designed to improve solubility and pharmacokinetic properties. nih.gov The corresponding radiolabeled PET tracer was synthesized using an ¹⁸F-labeled version of this alkyne prosthetic group. The final ¹⁸F-folate conjugate demonstrated excellent affinity for the folate receptor (Ki = 1.6 nM) and showed specific tumor uptake in PET imaging studies with mouse models. nih.govnih.gov

Vancomycin (B549263) is a glycopeptide antibiotic used for treating serious infections caused by Gram-positive bacteria. To combat rising antibiotic resistance, researchers are modifying existing antibiotics to enhance their efficacy. In the context of creating novel antibiotic constructs, this compound has been identified as a building block for appending chains to vancomycin. researchgate.net

In research focused on the synthesis and analysis of complex molecular frameworks for potential pharmaceutical applications, a schematic representation shows this compound as a component used to create a vancomycin-appended chain. researchgate.net This suggests its role as a linker, likely attached to the vancomycin structure via its alkyne functionality, possibly through a click chemistry reaction. The appended chain, containing the ethoxypropyne moiety, can be used to connect vancomycin to other molecules or to modify its physical properties to study and potentially improve its antibacterial activity. researchgate.net

Folate Conjugates for Imaging Research

Agrochemical Intermediates

The propargyl ether moiety, the core structure of this compound, is a significant synthon in the synthesis of intermediates for the agrochemical industry. While direct examples detailing the path from this compound to a final agrochemical product are specific to proprietary industrial processes, the utility of closely related compounds underscores its potential. For instance, derivatives like 3-(chloromethoxy)prop-1-yne (B3383254) serve as crucial intermediates in synthesizing heterocyclic compounds, which are a major class of active ingredients in pharmaceuticals and agrochemicals. The reactivity of the alkyne group allows it to participate in a variety of addition and substitution reactions essential for constructing the complex molecular frameworks required for biologically active agrochemicals.

Furthermore, palladium-catalyzed reactions, which are fundamental in modern organic synthesis, frequently utilize terminal alkynes like this compound as coupling partners. core.ac.uk These methodologies are instrumental in building the carbon skeletons of a vast array of chemicals, including those developed for agricultural applications. core.ac.uk The ability to form carbon-carbon and carbon-heteroatom bonds with high precision makes alkyne-containing building blocks indispensable in the synthesis of novel purine-based and other nitrogen-containing heterocyclic systems, some of which are investigated for their agrochemical properties. mdpi.com

Specialty Chemicals and Surfactants

In the realm of specialty chemicals, this compound provides a reactive handle for constructing molecules with tailored properties. Derivatives such as 3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne and 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne (B2515300) are documented as building blocks in the synthesis of various organic compounds, including dendrimers and other specialty chemicals. myskinrecipes.com

A notable application of this compound is in the synthesis of surfactants. ambeed.com Surfactants are amphiphilic molecules, containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. The ethyl group of this compound can serve as a component of the hydrophobic tail, while the terminal alkyne group offers a reactive point for introducing a hydrophilic head group. Through reactions like the "click" cycloaddition, large, polar moieties such as polyethylene (B3416737) glycol (PEG) or charged groups can be attached, leading to the formation of non-ionic or ionic surfactants with specific properties for use in emulsification, foaming, and dispersion applications.

Polymer and Materials Science Research

The terminal alkyne of this compound is a key functional group for applications in polymer and materials science. It enables the compound to be used both as a monomer for polymerization and as a functional unit for the post-modification of polymer chains and surfaces. The ability to introduce the ethoxypropyne group into or onto a material allows for the precise tuning of its chemical and physical properties.

| Application Area | Role of this compound Moiety | Relevant Synthetic Techniques |

| Functional Polymers | Incorporation of a reactive alkyne handle for "click" reactions. | Nitroxide Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netresearchgate.net |

| Dendrimers | Serves as a branch point or peripheral functional group. | Iterative coupling reactions, often involving click chemistry. myskinrecipes.com |

| Liquid Crystals | Forms part of the monomer that creates a rigid polymer backbone. | Transition-metal catalyzed polymerization of acetylene (B1199291) monomers. researchgate.netacs.orgias.ac.in |

| Surface Modification | Covalent attachment to surfaces via the alkyne group. | CuAAC ("Click" Chemistry), Photoligation. nih.govresearchgate.net |

Functionalized Polymers and Co-polymers

The alkyne group of this compound is an ideal functional handle for synthesizing advanced polymers. Its utility is most prominent in CuAAC, or click chemistry, where it reacts with an azide-functionalized molecule or polymer with near-perfect efficiency and selectivity. mdpi.com This reaction is widely used to create well-defined polymer architectures.

For example, complex block co-polymers such as polystyrene-block-poly(vinylbenzyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)prop-1-yne) (PS-b-PVBEG) have been synthesized. researchgate.netresearchgate.net In this case, a derivative of this compound is incorporated into one of the polymer blocks, introducing alkyne functionalities along the polymer chain. These alkyne groups are then available for further modification, such as attaching nanoparticles or biological molecules, to create advanced hybrid materials. Similarly, polyethylene glycol (PEG) chains terminated with a propargyl ether group (a structure directly related to this compound) are common building blocks for creating biocompatible co-polymers for drug delivery and biomedical applications. doi.org

Dendrimer Construction

Dendrimers are highly branched, perfectly structured macromolecules with a central core. Their synthesis requires a stepwise, iterative approach, for which the high efficiency of click chemistry is ideally suited. The terminal alkyne of this compound can serve as a reactive point in this iterative synthesis.

Molecules containing multiple azide (B81097) groups can be reacted with an excess of an alkyne-containing compound, such as a derivative of this compound, to form the next generation of the dendrimer. This modular approach allows for the precise construction of dendrimers with functional peripheries. Related compounds like 3-(2-(2-bromoethoxy)ethoxy)prop-1-yne are noted for their use as building blocks in the synthesis of dendrimers, highlighting the importance of the terminal alkyne in this application. myskinrecipes.com

Liquid Crystalline Polymers (LCPs)

This compound is a precursor in the synthesis of liquid crystalline polymers (LCPs). ias.ac.in Research has shown that side-chain liquid crystalline polymethacrylates can be prepared using a triazole-containing mesogen, which is synthesized from this compound and 4-azidophenol. ias.ac.in

More broadly, the polymerization of acetylene-based monomers is a known and effective strategy for creating LCPs. researchgate.netacs.orgresearchgate.net In these systems, a mesogenic (liquid-crystal-forming) group is attached to an acetylene monomer via a flexible spacer. The subsequent polymerization of the alkyne groups creates a semi-rigid polyacetylene backbone. The interplay between this rigid main chain and the self-organizing mesogenic side chains leads to the formation of thermotropic liquid crystalline phases, such as smectic or nematic phases. acs.orgresearchgate.net These materials are of interest for applications in optics and electronics due to their ability to have their molecular alignment controlled by external stimuli.

| Monomer Type | Polymerization Catalyst | Resulting Polymer Property | Research Finding |

| Acetylene with LC side-chains | Ziegler-Natta, Metathesis, Rhodium-based | Thermotropic liquid crystallinity | Polymers form layered smectic A phases and their alignment can be controlled by a magnetic field. researchgate.net |

| n-{[(4'-heptoxy-4-biphenylyl)oxy]carbonyl}-1-alkynes | WCl₆−Ph₄Sn | High molecular weight LCPs | Polymer properties (thermal stability, phase transitions) can be tuned by changing the length of the alkyl spacer (m). researchgate.netacs.org |

| Methacrylate with triazole-based mesogen (from this compound) | Not specified | Liquid crystalline polymethacrylates | Thermal stability up to 290-311°C. ias.ac.in |

Surface Modification Applications

The terminal alkyne of this compound is a powerful tool for surface modification, again primarily through the CuAAC click reaction. This allows for the covalent attachment of the molecule, and any functionality linked to it, onto a wide variety of material surfaces.

The process often involves first functionalizing a surface (e.g., a polymer film, a silicon wafer, or a nanoparticle) with azide groups. The azide-terminated surface is then exposed to an alkyne, such as a derivative of this compound, in the presence of a copper(I) catalyst. researchgate.net This results in the formation of a stable, covalently bound layer with exposed alkyne or ethoxy groups. This strategy has been used to immobilize carbohydrates on polymeric surfaces for biomolecular recognition studies. nih.gov In these methods, stable alkyne-functionalized intermediate surfaces are generated, which can then be linked to azide-containing molecules like carbohydrates. nih.gov This technique is also used to functionalize gold nanoparticles and other colloidal systems to create advanced hybrid materials with tailored surface properties. researchgate.netacs.org

Polydiacetylene Synthesis

Polydiacetylenes are a unique class of polymers known for their chromic properties, changing color in response to external stimuli. Their synthesis often relies on the topochemical polymerization of diacetylene monomers in an organized phase. researchgate.net While this compound itself is a mono-alkyne, its structural motifs are incorporated into more complex diacetylene monomers designed for specific self-assembly properties.

Researchers have synthesized diacetylene monomers with precise amphiphilic characteristics to form stable Langmuir-Blodgett films. In one such synthesis, a related, more complex ether, 3-(2-(2-ethoxyethoxy)ethoxy)prop-1-yne, was created as an intermediate. acs.org This intermediate was synthesized by reacting diethylene glycol monoethyl ether with propargyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). acs.org The resulting alkyne was then further functionalized to create the final diacetylene monomer. acs.org This approach allows for the creation of organized molecular layers that can undergo polymerization to form polydiacetylene films. acs.org

| Reaction Step | Reactants | Reagents/Conditions | Product | Reference |

| Propargylation | Diethylene glycol monoethyl ether, Propargyl bromide | NaH, THF, 0°C to room temp. | 3-(2-(2-ethoxyethoxy)ethoxy)prop-1-yne | acs.org |

Bioconjugation and Radiopharmaceutical Development

The functional groups of this compound derivatives are central to their utility in bioconjugation and the development of radiopharmaceuticals. The terminal alkyne is a key participant in bioorthogonal reactions, particularly the CuAAC, which allows for the efficient and specific covalent linking of two molecules (e.g., a drug and a targeting vector) under mild, biologically compatible conditions. mdpi.comgoogle.com This reaction forms a stable triazole linkage. mdpi.com The ethoxy chain, particularly when extended, enhances water solubility, a critical property for reagents used in aqueous biological environments. nih.gov

These characteristics have led to the widespread use of ethoxy-alkyne derivatives in creating complex biomolecules, including targeted drug delivery systems, diagnostic imaging agents, and functionalized proteins. nih.gov

PEGylated linkers are crucial in drug development and bioconjugation, serving as spacers that can improve the pharmacokinetic properties of therapeutic molecules. nih.gov Heterobifunctional linkers, which have two different reactive groups, are particularly valuable. Oligo(ethylene glycol) (OEG) linkers terminated with an alkyne group derived from ethoxyprop-1-yne analogues are frequently synthesized for these purposes.

The synthesis of these linkers often involves the desymmetrization of oligo(ethylene glycols). nih.gov One hydroxyl group is converted into an alkyne functionality, often by reaction with propargyl bromide. acs.orgnih.gov The remaining hydroxyl group can then be activated or converted into a different functional group, creating a heterobifunctional linker. For example, the remaining hydroxyl can be converted to a mesylate, which is a good leaving group and can be substituted by various nucleophiles to introduce functionalities like iodides, amines, or azides. nih.gov The alkyne end is available for click chemistry, while the other end can react with a specific functional group on a biomolecule, such as an amine on a peptide. nih.gov

| Linker Type | Terminal Group 1 | Terminal Group 2 | Key Application | Reference |

| Alkyne-PEG-Iodide | Alkyne | Iodide | Alkylation of nucleophiles (S, N, O) | lumiprobe.com |

| Alkyne-PEG-Azide | Alkyne | Azide | Intramolecular click reactions, Polymerization | nih.gov |

| Alkyne-PEG-Amine | Alkyne | Amine | Attachment to carboxyl groups or activated esters | nih.govnih.gov |

| Alkyne-PEG-PNPC | Alkyne | 4-nitrophenyl carbonate | Reaction with amines to form carbamates | nih.gov |

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (B77423) (¹⁸F). mdpi.com The short half-life of ¹⁸F (approx. 110 minutes) necessitates rapid and highly efficient radiolabeling methods. mdpi.commdpi.com Click chemistry using ¹⁸F-labeled prosthetic groups derived from ethoxyprop-1-yne analogues has become a key strategy for labeling sensitive biomolecules. mdpi.comnih.gov

The process typically involves two main steps:

Synthesis of the ¹⁸F-alkyne: A precursor, such as a tosylated oligo(ethylene glycol) alkyne (e.g., 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl-4-methylbenzenesulfonate), is synthesized. acs.orgnih.govnih.gov This precursor undergoes nucleophilic substitution with no-carrier-added [¹⁸F]fluoride to produce the ¹⁸F-labeled alkyne, such as 3-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)prop-1-yne ([¹⁸F]PEG₃). acs.orgnih.gov This reaction is often automated and optimized for high radiochemical yield. acs.orgnih.gov

Bioconjugation via Click Chemistry: The purified [¹⁸F]PEG₃ prosthetic group is then conjugated to an azide-modified target molecule (e.g., a peptide, antibody, or nanoparticle) via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.orgnih.govnih.gov This step is typically rapid and proceeds under mild conditions, preserving the integrity of the biomolecule.

This method has been successfully used to label nanoparticles and folate-based molecules for in vivo PET imaging of tumors. nih.govnih.gov

| Parameter | Finding | Reference |

| Prosthetic Group | 3-(2-(2-(2-[¹⁸F]-Fluoroethoxy)ethoxy)ethoxy)prop-1-yne ([¹⁸F]PEG₃) | mdpi.comacs.orgnih.gov |

| Precursor | 2-(2-(2-(prop-2-ynyloxy)ethoxy)ethoxy)ethyl tosylate | acs.orgnih.gov |

| Radiochemical Yield (decay-corrected) | 57% for [¹⁸F]PEG₃ synthesis | acs.org |

| Conjugation Yield (decay-corrected) | 58% for labeling azide-terminated nanoparticles | acs.org |

| Total Synthesis Time | ~120 minutes from start of radiolabeling | nih.gov |